2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde
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Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest due to its highly strained three-dimensional framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 2-{Bicyclo[1.1.1]pentan-1-yl}acetic acid.
Reduction: 2-{Bicyclo[1.1.1]pentan-1-yl}ethanol.
Substitution: Depending on the substituents introduced, various functionalized derivatives of the bicyclo[1.1.1]pentane core.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings with the bicyclo[1.1.1]pentane core, this compound can alter the physicochemical properties of molecules, leading to improved solubility, stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, often used as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with similar applications in drug design and materials science.
Adamantane: A tricyclic hydrocarbon used in similar contexts for its unique structural properties.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde stands out due to its aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)acetaldehyde |
InChI |
InChI=1S/C7H10O/c8-2-1-7-3-6(4-7)5-7/h2,6H,1,3-5H2 |
InChI Key |
JSACPFWAGNVKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC=O |
Origin of Product |
United States |
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